![molecular formula C14H12N4O B2574673 (NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine CAS No. 147861-18-5](/img/structure/B2574673.png)
(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
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Overview
Description
The compound “(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine” appears to contain a benzotriazole moiety and a phenylethylidene group attached to a hydroxylamine. Benzotriazole is a heterocyclic compound with the formula C6H4N3. It consists of a benzene ring fused to a triazole ring. Phenylethylidene is a type of imine functional group with a phenyl group attached .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a benzotriazole ring system attached to a phenylethylidene group via a nitrogen atom. The exact structure and the positions of the substituents on the rings would depend on the specific synthesis route and the starting materials used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzotriazole and phenylethylidene groups. Benzotriazoles are known to participate in various chemical reactions, particularly as ligands in coordination chemistry and as reagents in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCQLQGHGWRYIN-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
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